molecular formula C23H25N3OS B2457395 (4-((4-Isopropylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226453-23-1

(4-((4-Isopropylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2457395
CAS RN: 1226453-23-1
M. Wt: 391.53
InChI Key: PQRDNFZCBQMUTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-2-ones, which is a part of the compound, can be achieved by direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .

Scientific Research Applications

  • Antiproliferative Activities in Cancer Research :

    • Quinoline derivatives, including those structurally similar to the specified compound, have been studied for their antiproliferative activities against various cancer cell lines, such as lung and breast cancers. For instance, certain 3-phenylquinolinylchalcone derivatives showed potential as lead compounds for further development due to their significant antiproliferative activities (Tseng et al., 2013).
    • In another study, novel 4-aminoquinoline derivatives demonstrated higher antiproliferative activity against the MCF-7 breast cancer cell line compared to the reference drug doxorubicin, indicating their potential as anticancer agents (Ghorab et al., 2014).
  • Inhibitors of Tubulin Polymerization in Cancer Therapy :

    • Some quinoline derivatives have shown remarkable activity in inhibiting tubulin polymerization, a critical process in cell division. This action leads to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy (Srikanth et al., 2016).
  • Applications in Organic Light-Emitting Diodes (OLEDs) :

    • Certain quinoline-based compounds have been used in the development of organic light-emitting diodes. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized for their photophysical and electroluminescent properties (Kang et al., 2011).
  • Fluorescence Sensing and Labeling Applications :

    • Some quinoline derivatives have been explored for their fluorescence sensing capabilities. For example, a study on 6-Methoxy-4-quinolone highlighted its potential as a novel fluorophore for biomedical analysis due to its strong fluorescence and stability in a wide pH range (Hirano et al., 2004).

properties

IUPAC Name

[4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-16(2)17-7-9-18(10-8-17)24-21-15-22(23(27)26-11-13-28-14-12-26)25-20-6-4-3-5-19(20)21/h3-10,15-16H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRDNFZCBQMUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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